2-(Quinolin-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Quinolin-2-yl)propan-2-ol is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N The structure of this compound consists of a quinoline ring attached to a propanol group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-2-yl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of quinoline with an appropriate alkylating agent under basic conditions. For example, the reaction of quinoline with 2-bromo-2-propanol in the presence of a base such as potassium carbonate can yield this compound. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Quinolin-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone, 2-(Quinolin-2-yl)propan-2-one.
Reduction: The compound can be reduced to form 2-(Quinolin-2-yl)propan-2-amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxy groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkoxides or halides can be used in the presence of a base.
Major Products Formed
Oxidation: 2-(Quinolin-2-yl)propan-2-one
Reduction: 2-(Quinolin-2-yl)propan-2-amine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(Quinolin-2-yl)propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, including antimycobacterial and anticancer compounds.
Biological Studies: The compound and its derivatives are studied for their biological activities, such as antibacterial and antifungal properties.
Industrial Chemistry: It is used in the development of new materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 2-(Quinolin-2-yl)propan-2-ol and its derivatives often involves interaction with specific molecular targets. For example, in the case of its antimycobacterial activity, the compound may inhibit the synthesis of essential components in the bacterial cell wall, leading to cell death . The exact molecular pathways and targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
- 1-Methoxy-2-(quinolin-4-yl)propan-2-ol
- 2-(6-Bromoquinolin-4-yl)-1-butoxypropan-2-ol
Uniqueness
2-(Quinolin-2-yl)propan-2-ol is unique due to its specific structural features and the presence of both a quinoline ring and a propanol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal and industrial chemistry .
Properties
IUPAC Name |
2-quinolin-2-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-12(2,14)11-8-7-9-5-3-4-6-10(9)13-11/h3-8,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBGBMTXSMVRAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=CC=CC=C2C=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.